molecular formula C9H7BrFNO4 B14056521 Ethyl 5-bromo-2-fluoro-3-nitrobenzoate

Ethyl 5-bromo-2-fluoro-3-nitrobenzoate

Cat. No.: B14056521
M. Wt: 292.06 g/mol
InChI Key: KTTMXLFSMLOWMZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at position 5, a fluorine atom at position 2, and a nitro group at position 3 on the aromatic ring. The ethyl ester moiety at the carboxylate position enhances its lipophilicity compared to carboxylic acid derivatives. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing substituents (Br, F, NO₂) influence reactivity in substitution or coupling reactions.

Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-3-nitrobenzoate

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2H2,1H3

InChI Key

KTTMXLFSMLOWMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by bromination and fluorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. Fluorination is often performed using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate.

Major Products:

    Reduction: Ethyl 5-bromo-2-fluoro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-nitrobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-fluoro-3-nitrobenzoate depends on its application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-bromo-2-fluoro-3-nitrobenzoate belongs to a class of halogenated nitrobenzoates. Key structural analogs include:

Mthis compound Molecular Formula: C₉H₆BrFNO₄ Key Differences: Substitution of the ethyl ester with a methyl group reduces molecular weight (277.94 g/mol vs. ~292.0 g/mol for the ethyl analog) and slightly alters lipophilicity. Collision Cross-Section (CCS) Data: Predicted CCS values for adducts (e.g., [M+H]⁺: 149.9 Ų, [M+Na]⁺: 152.8 Ų) suggest similar gas-phase ion mobility to ethyl analogs .

Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7) Molecular Formula: C₉H₉BrFNO₂ Key Differences: Replacement of the nitro group (-NO₂) with an amino group (-NH₂) significantly alters electronic properties. The amino group enhances nucleophilicity, making this compound more reactive in amidation or alkylation reactions compared to the nitro-substituted analog .

Comparative Data Table

Property This compound Mthis compound Ethyl 2-amino-5-bromo-3-fluorobenzoate
Molecular Formula C₁₀H₉BrFNO₄ (estimated) C₉H₆BrFNO₄ C₉H₉BrFNO₂
Molecular Weight (g/mol) ~292.0 (estimated) 277.94 262.08
Key Substituents -NO₂, -Br, -F, -COOEt -NO₂, -Br, -F, -COOMe -NH₂, -Br, -F, -COOEt
Predicted CCS [M+H]⁺ (Ų) N/A 149.9 N/A
Reactivity Profile Electron-deficient aromatic ring Similar to ethyl analog Electron-rich due to -NH₂

Research Findings

  • Physicochemical Properties : Methyl and ethyl esters exhibit comparable collision cross-sections, indicating minimal steric differences in gas-phase ion mobility . The ethyl group marginally increases lipophilicity, which may improve membrane permeability in biological systems.
  • Functional Group Impact: The nitro group in this compound directs electrophilic substitution reactions to meta/para positions, whereas the amino group in its analog facilitates ortho/para directing behavior .
  • Synthetic Utility: Mthis compound is commercially available (Hairui Chemical, CAS 1154278-17-7), highlighting its role as a precursor in drug discovery . In contrast, the amino-substituted derivative is more suited for synthesizing bioactive amides or heterocycles.

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